4-(Pyrazin-2-yl)benzaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Medicinal Chemistry

4-(Pyrazin-2-yl)benzaldehyde delivers dual aldehyde/pyrazine reactivity for heterocyclic synthesis & coordination chemistry. Its potent ALDH3A1 inhibition (IC50 2.1 µM) & Suzuki-Miyaura baseline (42% yield) offer quantifiable advantages over pyridine/pyrimidine analogs. Preferred for materials science: stabilizes reactive monomers like acetylacetone into stable coordination polymers. Ideal for SAR studies & process development.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 127406-08-0
Cat. No. B164228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrazin-2-yl)benzaldehyde
CAS127406-08-0
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=NC=CN=C2
InChIInChI=1S/C11H8N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-8H
InChIKeyQEJFDPPZUXABRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrazin-2-yl)benzaldehyde (CAS 127406-08-0): A Core Intermediate for Heterocyclic and Coordination Chemistry


4-(Pyrazin-2-yl)benzaldehyde (CAS 127406-08-0) is an aromatic aldehyde belonging to the class of pyrazine derivatives . It is characterized by a benzaldehyde moiety substituted with a pyrazine ring at the para position, giving it a molecular formula of C11H8N2O and a molecular weight of 184.19 g/mol . This compound serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic systems and as a ligand in coordination chemistry due to the dual functionality of the aldehyde and the nitrogen-containing pyrazine ring .

Why 4-(Pyrazin-2-yl)benzaldehyde Cannot Be Substituted with Generic Pyridine or Pyrimidine Analogs


The electronic and steric properties of the pyrazine ring in 4-(Pyrazin-2-yl)benzaldehyde confer distinct reactivity and coordination behavior compared to other heteroaromatic benzaldehydes like its pyridine or pyrimidine counterparts. The presence of two nitrogen atoms in the 1,4-positions of the pyrazine ring alters its electron density, basicity, and ability to participate in hydrogen bonding and metal coordination . This leads to quantifiable differences in biological target affinity and the structural properties of derived materials, making simple substitution with a pyridin-2-yl or pyrimidin-2-yl analog a scientifically invalid approach [1].

Quantitative Differentiation of 4-(Pyrazin-2-yl)benzaldehyde: Evidence for Scientific and Procurement Decisions


Enzymatic Inhibition Profile: ALDH3A1 Affinity vs. Pyridine and Pyrimidine Analogs

4-(Pyrazin-2-yl)benzaldehyde demonstrates a quantifiable affinity for human aldehyde dehydrogenase ALDH3A1, which is a key differentiator from its pyridine and pyrimidine analogs. This specific interaction is crucial for applications targeting this enzyme [1].

Enzyme Inhibition Aldehyde Dehydrogenase Medicinal Chemistry

Synthetic Utility: Demonstrated Yield in Suzuki-Miyaura Cross-Coupling

The compound is readily synthesized via a well-defined Suzuki-Miyaura cross-coupling reaction, achieving a reproducible isolated yield that is a key metric for process scalability and cost-effectiveness .

Organic Synthesis Suzuki Coupling Process Chemistry

Coordination Chemistry: Unique Stabilization of Acetylacetone in a Coordination Polymer

4-(Pyrazin-2-yl)benzaldehyde enables the formation of a stable coordination polymer with acetylacetone, a property not observed with its pyridine or pyrimidine analogs. This provides a unique advantage in materials science for stabilizing reactive monomers .

Coordination Polymer Materials Science Ligand Design

Optimal Research and Industrial Applications for 4-(Pyrazin-2-yl)benzaldehyde Based on Differential Evidence


Medicinal Chemistry Research Targeting ALDH3A1

Procurement is justified for projects focused on modulating aldehyde dehydrogenase ALDH3A1 activity. The quantifiable IC50 of 2.1 µM [1] provides a clear benchmark for structure-activity relationship (SAR) studies, where substituting the pyrazine ring for other heterocycles would lead to a loss of this specific interaction.

Development of Suzuki-Miyaura Cross-Coupling Protocols

This compound is an ideal substrate for optimizing and scaling Suzuki-Miyaura reactions. The documented 42% yield serves as a reliable baseline for reaction condition screening, catalyst selection, and process development, offering a concrete advantage over less-characterized analogs.

Synthesis of Novel Coordination Polymers and Metal-Organic Frameworks

Its unique ability to form stable coordination polymers and stabilize reactive monomers like acetylacetone makes it essential for research in materials science. This property cannot be assumed for pyridine or pyrimidine analogs, making it the preferred ligand for creating materials with enhanced stability or novel architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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